Substrate-Selective Inhibition: Alox15-IN-2 Preferentially Blocks Linoleic Acid Over Arachidonic Acid Oxidation
Alox15-IN-2 exhibits a unique substrate-selective inhibition profile, potently inhibiting the linoleate oxygenase activity of ALOX15 while having a significantly weaker effect on arachidonic acid oxygenation. This contrasts sharply with its close analog, ALOX15-IN-1, which, despite being more potent on LA, still strongly inhibits AA oxidation. [1]
| Evidence Dimension | Inhibitory Potency (IC50) against ALOX15 orthologs |
|---|---|
| Target Compound Data | 1.55 μM (linoleic acid, LA); 2.79 μM (arachidonic acid, AA) |
| Comparator Or Baseline | ALOX15-IN-1 (compound 8b): 0.04 μM (LA); 2.06 μM (AA) |
| Quantified Difference | Alox15-IN-2 is ~39-fold less potent on LA but has a more balanced LA/AA ratio (~1:1.8) compared to ALOX15-IN-1 (~1:51.5). |
| Conditions | Recombinant rabbit and human ALOX15 enzyme activity assays using linoleic acid and arachidonic acid as substrates. |
Why This Matters
This substrate selectivity allows researchers to dissect the specific contribution of linoleic acid-derived lipid mediators (e.g., 13-HODE) from arachidonic acid-derived mediators (e.g., 15-HETE) in complex biological processes.
- [1] Golovanov A, et al. N-Substituted 5-(1H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action. J Med Chem. 2022. View Source
